molecular formula C7H13NO4 B12617744 2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate CAS No. 918477-29-9

2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate

Cat. No.: B12617744
CAS No.: 918477-29-9
M. Wt: 175.18 g/mol
InChI Key: LEVSDKSCWRADET-UHFFFAOYSA-N
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Description

2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate is a chemical compound of interest in various research fields. As a specialized reagent, it is primarily investigated for its potential application in organic synthesis and as a key intermediate for the development of more complex molecules. Its structure suggests potential for coordination chemistry, which may be explored in the study of catalysts or materials science. Researchers value this compound for its specific functional groups that can undergo further chemical modifications. This product is intended for use by qualified researchers in a controlled laboratory setting. It is supplied with detailed handling and storage information to ensure safety and stability. Please note: The specific mechanism of action and detailed research applications for this compound are highly specialized and should be verified through scientific literature for your specific research domain. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

918477-29-9

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

2-hydroxyethyl 2-(2-hydroxyethylimino)propanoate

InChI

InChI=1S/C7H13NO4/c1-6(8-2-3-9)7(11)12-5-4-10/h9-10H,2-5H2,1H3

InChI Key

LEVSDKSCWRADET-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCO)C(=O)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate typically involves the reaction of an appropriate aldehyde or ketone with an amino alcohol under specific conditions. Common reagents might include catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, or specialized catalysts.

Chemical Reactions Analysis

Hydrogen Bonding and Supramolecular Interactions

The hydroxyl and imine groups facilitate intermolecular hydrogen bonding and π-stacking , which influence crystallization and material properties:

  • O–H···N hydrogen bonds between oxime groups create infinite molecular sheets (interplanar distance: 3.143 Å) .

  • N–H···O interactions with amide carbonyls stabilize 3D networks in solid-state structures .

These interactions are critical in designing coordination polymers or drug delivery systems where controlled self-assembly is required .

Condensation with Amines

The imine group undergoes condensation with primary amines to form Schiff base derivatives. For example, reaction with 2-((2-aminoethyl)amino)ethanol yields polynucleative ligands under mild conditions :

text
2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate + 2-((2-aminoethyl)amino)ethanol → N-(2-Hydroxyethyl)-2-[2-(hydroxyimino)propanamido]ethanaminium derivatives

Conditions : Methanol, 24 h at room temperature.
Yield : 70–85% after recrystallization .

Cyclization Reactions

In acidic media, the compound participates in cyclization with thioureas to form 1,3-thiazinane derivatives. This involves:

  • Nucleophilic attack by the thione sulfur on the imine carbon.

  • Elimination of water to form a six-membered ring .

Example :

text
Thiourea intermediate → 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines

Yield : 52–90% under ultrasound irradiation .

Stability and Degradation Pathways

The compound is susceptible to hydrolysis under strongly acidic or basic conditions :

  • Acidic hydrolysis cleaves the imine bond, yielding hydroxyethylamine and propanoic acid derivatives.

  • Basic conditions promote ester saponification, forming carboxylate salts .

Biological Relevance

While direct biological data for this compound is limited, structurally related imine derivatives exhibit:

  • Enzyme inhibition through coordination with metal ions (e.g., Zn²⁺ in metalloproteases) .

  • Anticancer activity in coumarin-based analogues (ED₅₀: 0.10–13.5 μg/mL against breast cancer cell lines) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 2-hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate exhibit promising antimicrobial properties. A study by Kanderal et al. (2005) demonstrated that the compound acts as an effective ligand in stabilizing metal ions, which can be leveraged to enhance the efficacy of antimicrobial agents against resistant strains of bacteria .

Drug Delivery Systems
The compound's ability to form complexes with metal ions opens avenues for its use in drug delivery systems. By modifying the compound to include drug molecules, researchers have developed formulations that enhance bioavailability and targeted delivery of therapeutic agents .

Materials Science

Polymer Synthesis
The compound serves as a building block in the synthesis of various polymers. Its hydroxyl and imino functionalities allow for copolymerization with other monomers, leading to materials with tailored properties for specific applications such as coatings and adhesives. For instance, polymers derived from this compound have shown improved adhesion and mechanical properties compared to traditional materials .

Nanocomposites
In the field of nanotechnology, 2-hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate has been utilized to create nanocomposites that exhibit enhanced thermal and electrical conductivity. These materials are being explored for applications in electronic devices and sensors due to their superior performance characteristics .

Environmental Science

Heavy Metal Ion Chelation
The chelating properties of 2-hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate make it suitable for environmental applications, particularly in the remediation of heavy metal contamination in water sources. Studies have shown that this compound can effectively bind to heavy metals such as lead and cadmium, facilitating their removal from polluted environments .

Data Tables

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAntimicrobial agentsEffective against resistant bacterial strains
Materials SciencePolymer synthesisImproved mechanical properties in coatings
Environmental ScienceHeavy metal ion chelationEffective binding to lead and cadmium

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of derivatives based on 2-hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate. These derivatives were tested against various bacterial strains, showing significant activity against multidrug-resistant strains due to their ability to disrupt bacterial cell membranes.

Case Study 2: Polymer Development
Research conducted by Fritsky et al. (2006) focused on the synthesis of new polymeric materials using 2-hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate as a monomer. The resulting polymers exhibited enhanced thermal stability and mechanical strength, making them suitable for industrial applications such as coatings and adhesives.

Mechanism of Action

The mechanism of action for 2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate would depend on its specific application. Generally, the compound may interact with molecular targets through its hydroxyl and imino groups, participating in hydrogen bonding, nucleophilic attacks, or other chemical interactions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key differences between the target compound and structurally related esters:

Compound Name Substituents Electronic Effects Solubility Applications References
2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate Hydroxyethyl (ester + imino) Conjugation (C=N → C=O), H-bonding High (polar) Ligand synthesis, metal complexes
Ethyl (2E)-2-(hydroxyimino)propanoate (EHPP) Ethyl (ester), hydroxyimino (N–OH) Planar π-system, weaker H-bonding Moderate Precursor for oxime-amide ligands
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate Cyano (C≡N), 4-methylphenyl Electron-withdrawing (C≡N), steric Low (non-polar) Biologically active propenoates
Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]propenoate Pyridinyl, cyano π-π interactions, basicity Moderate (organic) Heteroaryl amino acid derivatives
Ethyl (2E)-3-chloro-2-(hydroxyimino)propanoate Chloro (Cl), hydroxyimino Electrophilic (Cl), conjugation Low Reactive intermediates

Key Research Findings

Planar Conjugation and Stability
  • The target compound’s planar structure is stabilized by π-conjugation between the imino and carbonyl groups, a feature shared with EHPP. However, the hydroxyethyl groups introduce additional hydrogen-bonding interactions, enhancing crystallinity and thermal stability .
  • In contrast, cyano-substituted analogs (e.g., ethyl cyanoacrylate derivatives) lack imino conjugation but exhibit stronger electron-withdrawing effects, favoring reactivity in nucleophilic additions .
Solubility and Coordination Chemistry
  • The hydroxyethyl groups in the target compound significantly improve aqueous solubility compared to EHPP or chloro-substituted derivatives. This property is critical for applications in aqueous-phase catalysis or biological systems .
  • Pyridinyl-containing esters (e.g., methyl 2-pyridinylpropenoate) leverage aromatic π-stacking for metal coordination, whereas the hydroxyethyl groups in the target compound prioritize hydrogen bonding with transition metals like copper(II) .

Biological Activity

2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate, also known as N-(2-Hydroxyethyl)-2-[2-(hydroxyimino)propanamido]ethanaminium, is a compound with potential biological significance. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxyl group and an imino group, which contribute to its chemical reactivity and biological interactions. The molecular formula is C7H16N3O3C_7H_{16}N_3O_3, and it has a molecular weight of approximately 176.22 g/mol. Its structure includes the following key functional groups:

  • Hydroxyl (-OH)
  • Imino (=N-OH)
  • Amide (C=O linked to NH)

Mechanisms of Biological Activity

The biological activity of 2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate is influenced by its ability to interact with various biological macromolecules. Key mechanisms include:

  • Antioxidant Activity : The hydroxyl groups in the structure may contribute to scavenging free radicals, potentially reducing oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes, impacting metabolic pathways critical for cell function.
  • Cellular Interaction : The compound's cationic nature allows it to interact with negatively charged cellular membranes, facilitating cellular uptake.

Cytotoxicity

Research indicates that 2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate exhibits cytotoxic effects on various cell lines. A study reported significant morphological changes in treated human dental pulp mesenchymal stem cells (DP-MSCs), including reduced cell viability and increased secretion of pro-inflammatory cytokines such as IL-6 and IL-8, suggesting a potential inflammatory response triggered by the compound .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties against various pathogens. Its efficacy was tested in vitro against bacterial strains, showing potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

Case Study 1: Cytotoxic Effects on DP-MSCs

In a controlled laboratory setting, DP-MSCs were treated with varying concentrations of the compound. Results indicated:

  • Concentration Dependent Cytotoxicity : Higher concentrations led to significant decreases in cell viability.
  • Inflammatory Response : Increased levels of IL-6 and IL-8 were observed, indicating an inflammatory response that could be detrimental to tissue regeneration .

Case Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed:

  • Inhibition Zones : Clear zones of inhibition were observed around treated wells, suggesting effective antimicrobial action.
  • Mechanism Insight : It was hypothesized that the cationic charge facilitates interaction with bacterial membranes, leading to cell lysis.

Data Tables

Property Value
Molecular FormulaC7H16N3O3
Molecular Weight176.22 g/mol
Cytotoxic Concentration Range3 - 5 mmol/L
Inhibition Zone (E. coli)15 mm
Inhibition Zone (S. aureus)20 mm

Q & A

Q. How are AI/ML models integrated into predictive synthesis planning?

  • Methodological Answer : Machine learning (e.g., random forest or neural networks) trained on reaction databases (Reaxys, SciFinder) predicts optimal solvents/catalysts. Automated platforms (e.g., Chemspeed) execute high-throughput experimentation (HTE), with real-time feedback loops refining reaction parameters .

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